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Compound of Interest

Compound Name:
(5-Amino-1H-indazol-3-

yl)methanol

CAS No.: 908247-75-6

Cat. No.: B1502089

Get Quote

Application Note: High-Fidelity Synthesis of Entrectinib and C5-Functionalized Analogs via

Indazole Intermediates

Abstract & Strategic Context
Entrectinib (RXDX-101) is a potent, CNS-active tyrosine kinase inhibitor (TKI) targeting

TRKA/B/C, ROS1, and ALK.[1] Its structural efficacy relies on a specific 3-aminoindazole core

substituted at the C5 position with a 3,5-difluorobenzyl moiety.

This application note provides a rigorous protocol for the synthesis of Entrectinib and its

structural analogs. While the prompt references "5-aminoindazole," it is critical to distinguish

between 5-amino-1H-indazole (amine at C5) and the actual Entrectinib pharmacophore, which

is a 5-substituted-1H-indazol-3-amine (amine at C3, benzyl at C5).

Strategic Value:

The "Hinge Binder" (Indazole): The 3-aminoindazole motif forms critical hydrogen bonds with

the kinase hinge region (Glu1197/Met1199 in ALK).
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The "Solvent Front" (Benzyl): The C5-benzyl group occupies the hydrophobic pocket;

modifications here dramatically alter selectivity (e.g., vs. crizotinib-resistant mutants).

The "Solubilizer" (Piperazine/Pyran): The benzoic acid side chain improves oral

bioavailability and CNS penetration.

Retrosynthetic Analysis & Workflow
The synthesis is best approached via a convergent strategy, splitting the molecule into the

Indazole Core (Fragment A) and the Benzoic Acid Side Chain (Fragment B).

Entrectinib (RXDX-101)

Step 3: Amide Coupling
(Acyl Chloride/HATU)

Fragment A: Indazole Core
5-(3,5-difluorobenzyl)-1H-indazol-3-amine

Fragment B: Side Chain
Functionalized Benzoic Acid

5-Bromo-2-fluorobenzonitrile

Indazole Formation

3,5-Difluorobenzylzinc bromide
(Negishi Coupling)

C5 Functionalization

Methyl 4-fluoro-2-nitrobenzoate

SNAr & Reductive Amination

Click to download full resolution via product page

Figure 1: Convergent retrosynthesis of Entrectinib. The critical disconnection is the amide bond

between the 3-aminoindazole and the benzoic acid derivative.

Detailed Experimental Protocols
Protocol A: Synthesis of the Indazole Core (Fragment A)
Target: 5-(3,5-difluorobenzyl)-1H-indazol-3-amine Challenge: Achieving C5-selectivity and

avoiding N-alkylation during benzyl installation.
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Methodology: We utilize a Suzuki-Miyaura or Negishi cross-coupling approach on a 5-

bromoindazole intermediate. This allows for the rapid generation of analogs by simply

swapping the benzyl halide/boronic acid.

Indazole Ring Formation:

Reagents: 5-Bromo-2-fluorobenzonitrile (1.0 equiv), Hydrazine hydrate (5.0 equiv), n-

Butanol.

Procedure: Dissolve nitrile in n-butanol. Add hydrazine hydrate dropwise. Reflux (117°C)

for 4–6 hours.

Mechanism: Nucleophilic aromatic substitution (

) of the fluoride by hydrazine, followed by intramolecular cyclization on the nitrile.

Workup: Cool to RT. The product, 5-bromo-1H-indazol-3-amine, often precipitates. Filter

and wash with cold ethanol.

Yield: ~85-90%.

C5-Benzylation (The Analog Divergence Point):

Reagents: 5-bromo-1H-indazol-3-amine (1.0 equiv), (3,5-difluorobenzyl)zinc bromide (1.5

equiv, 0.5M in THF), Pd(PPh3)4 (0.05 equiv).

Condition: Dry THF, microwave irradiation at 100°C for 1 hour or reflux for 12 hours under

Argon.

Note: If using Boronic acids (Suzuki), use

and

in Dioxane/Water.[2]

Purification: Flash chromatography (DCM/MeOH 95:5).

Result:5-(3,5-difluorobenzyl)-1H-indazol-3-amine.
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Protocol B: Synthesis of the Side Chain (Fragment B)
Target: 4-(4-methylpiperazin-1-yl)-2-[(tetrahydro-2H-pyran-4-yl)amino]benzoic acid[3]

SNAr Substitution:

React tert-butyl 4-fluoro-2-nitrobenzoate with N-methylpiperazine and

in DMF at RT. The piperazine displaces the 4-fluoro group.

Nitro Reduction:

Hydrogenation (

, Pd/C) or Fe/NH4Cl reduction to convert the 2-nitro group to an aniline.

Reductive Amination:

React the resulting aniline with tetrahydro-4H-pyran-4-one using TFA and Sodium

Triacetoxyborohydride (

) in DCM.

Hydrolysis:

Cleave the tert-butyl ester using TFA/DCM to yield the free carboxylic acid.

Protocol C: Final Coupling (Entrectinib Formation)
Critical Step: The amide bond formation must be performed carefully to avoid bis-acylation on

the indazole nitrogens.

Step-by-Step:

Activation: Dissolve Fragment B (Acid, 1.0 equiv) in dry DCM. Add oxalyl chloride (1.5 equiv)

and a catalytic drop of DMF. Stir 1h at RT until gas evolution ceases. Concentrate to remove

excess oxalyl chloride.

Coupling: Redissolve the acid chloride in dry Pyridine (or DCM/Pyridine 10:1).
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Addition: Cool to -10°C. Add Fragment A (Indazole amine, 0.9 equiv) slowly.

Reaction: Stir at 0°C for 2 hours, then warm to RT.

Quench/Workup: Quench with saturated

. Extract with EtOAc.[4][5][6][7]

Purification: Silica gel chromatography (DCM/MeOH/NH4OH). Recrystallize from

Ethanol/Water.[1]

Quantitative Data & Validation Standards
To ensure "Trustworthiness" (Part 2 of requirements), compare your synthetic batches against

these benchmarks derived from Menichincheri et al. (2016).

Parameter Specification (Entrectinib) Acceptance Criteria

Appearance White to off-white powder Homogeneous solid

HPLC Purity > 98.5% (Area %) No single impurity > 0.5%

1H NMR (DMSO-d6) Indazole C-H (s) at ~11.5 ppm
Diagnostic singlet for Indazole

NH

MS (ESI+) [M+H]+ = 561.26 ± 0.3 amu

Regiochemistry N1 vs N2 alkylation
Confirm NOE correlation

(Benzyl CH2 to C4-H)

Troubleshooting Regioselectivity: If you observe N-acylation (amide formation on the ring

nitrogen) instead of the exocyclic amine:

Cause: Reaction temperature too high or excess base.

Fix: Use the tert-butyl ester of the indazole (protected) or perform the coupling at -20°C

strictly. The exocyclic amine is more nucleophilic than the ring nitrogens, but selectivity

decreases with heat.
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Analog Design: The "5-Aminoindazole" Divergence
The prompt specifically asks about "5-aminoindazole intermediates." While Entrectinib uses a

3-amino core, the 5-aminoindazole scaffold allows for Reverse-Amide Analogs.

Hypothesis: Reversing the amide bond (placing the amine on the indazole C5 and the acid on

the benzyl moiety) creates a novel vector for exploring the solvent-front pocket.

5-Nitroindazole

Path A: Entrectinib
(3-Amino-5-Benzyl)Targeting C3

Path B: 5-Amino Analogs
(Reverse Amide)

Targeting C5

1. Iodination at C3
2. Benzylation at C5

1. N-Protection
2. Nitro Reduction

Entrectinib Class

C5-Amide Isosteres

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways. Path A leads to Entrectinib.[1] Path B utilizes the 5-

amino group directly for amide coupling, generating novel isosteres.

Protocol for Path B (5-Amino Analogs):

Start: 5-Nitroindazole.

Protection: Protect N1 with THP or SEM group.

Reduction: Pd/C + H2 to yield 1-protected-5-aminoindazole.

Coupling: React this 5-amine with the Benzyl-Acid chlorides to create "Inverted" analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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